

The Role of BIM 23042 in Neuroscience: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM 23042, a synthetic octapeptide analogue of somatostatin, has emerged as a potent and selective antagonist of the neuromedin B receptor (NMB-R). This technical guide provides an in-depth overview of the research applications of **BIM 23042** in the field of neuroscience. It details the molecular interactions, key signaling pathways, and established experimental protocols for utilizing this compound. Quantitative data are presented for comparative analysis, and signaling and experimental workflows are visually represented to facilitate a comprehensive understanding of its utility as a research tool.

Introduction

Neuromedin B (NMB) is a bombesin-like peptide that plays a significant role in various physiological processes within the central and peripheral nervous systems, including the regulation of body temperature, food intake, and nociception.[1] The NMB receptor (NMB-R), a G protein-coupled receptor (GPCR), mediates the diverse effects of NMB. **BIM 23042** has been identified as a selective antagonist for the NMB-R, exhibiting a significantly lower affinity for the related gastrin-releasing peptide receptor (GRP-R), making it a valuable tool for elucidating the specific functions of the NMB signaling pathway.[2][3][4][5]

Quantitative Data



The following table summarizes the key quantitative parameters of **BIM 23042**, providing a clear comparison of its binding affinities and inhibitory concentrations.

Parameter	Value	Receptor/Assay	Reference
Ki	216 nM	Neuromedin B Receptor (NMB-R / BB1)	[3][4]
Ki	18,264 nM	Gastrin-Releasing Peptide Receptor (GRP-R / BB2)	[3][4]
Ki	49 nM	Inhibition of Neuromedin B- induced [3H]arachidonate release in huNMBR cells	
IC50	1 nM	Neuromedin B binding to C6 glioma cells	[3]
In Vivo Dose	10 μg (single bolus, IV)	Attenuation of neurogenic swelling and thermal/mechanical sensitization in mice	[2]

Signaling Pathways

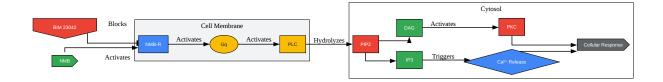
The neuromedin B receptor, upon activation by its endogenous ligand NMB, can initiate multiple intracellular signaling cascades. **BIM 23042**, as a competitive antagonist, blocks these downstream effects. The primary signaling pathways are illustrated below.

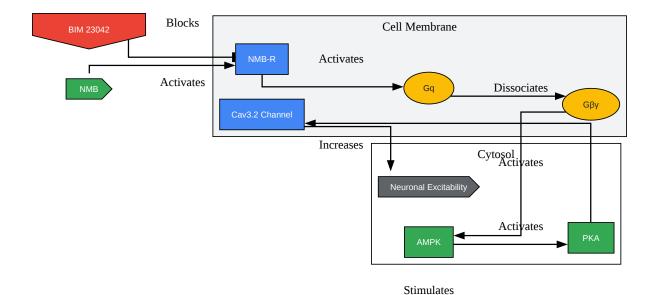
Gq/PLC Signaling Pathway

Activation of the NMB receptor typically leads to the coupling of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

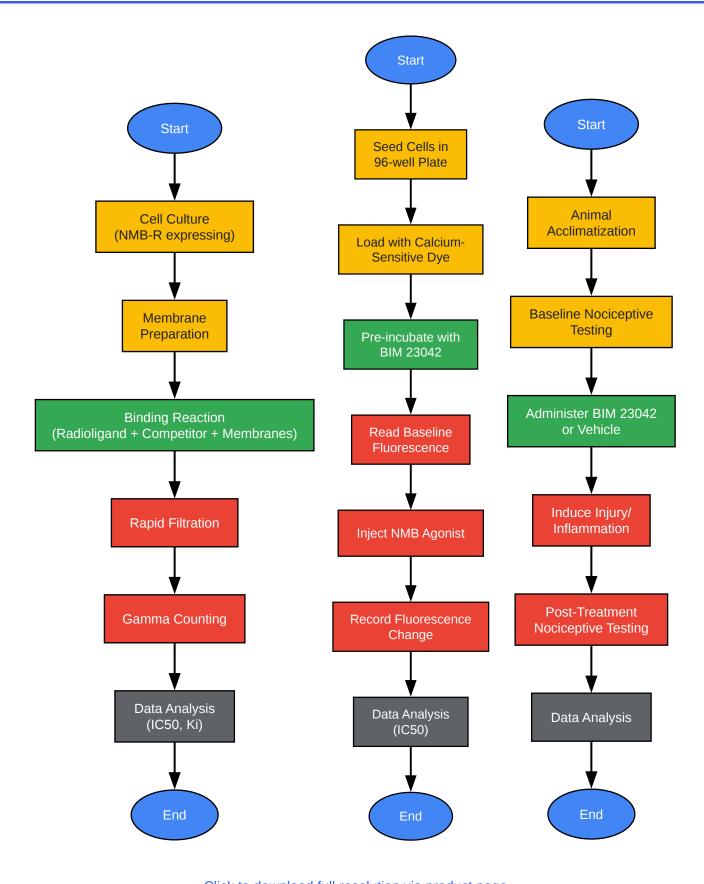


(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).









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